2'-Amino-6-bromo-4',5'-dimethoxy-[1,1'-biphenyl]-2-carbaldehyde
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Overview
Description
2’-Amino-6-bromo-4’,5’-dimethoxy-[1,1’-biphenyl]-2-carbaldehyde is a complex organic compound characterized by its unique structure, which includes an amino group, a bromine atom, and two methoxy groups attached to a biphenyl backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Amino-6-bromo-4’,5’-dimethoxy-[1,1’-biphenyl]-2-carbaldehyde typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often require the use of solvents such as dichloromethane and catalysts like palladium to facilitate the coupling reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. These methods might include the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. Additionally, the use of green chemistry principles, such as solvent recycling and the use of less hazardous reagents, can be implemented to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
2’-Amino-6-bromo-4’,5’-dimethoxy-[1,1’-biphenyl]-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Palladium-catalyzed coupling reactions using amines or thiols.
Major Products
Oxidation: 2’-Amino-6-bromo-4’,5’-dimethoxy-[1,1’-biphenyl]-2-carboxylic acid.
Reduction: 2’-Amino-6-bromo-4’,5’-dimethoxy-[1,1’-biphenyl]-2-methanol.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
Scientific Research Applications
2’-Amino-6-bromo-4’,5’-dimethoxy-[1,1’-biphenyl]-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 2’-Amino-6-bromo-4’,5’-dimethoxy-[1,1’-biphenyl]-2-carbaldehyde involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act by inhibiting certain enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
Similar Compounds
2’-Amino-4’,5’-dimethoxy-[1,1’-biphenyl]-2-carbaldehyde: Lacks the bromine atom, which may affect its reactivity and applications.
6-Bromo-4’,5’-dimethoxy-[1,1’-biphenyl]-2-carbaldehyde: Lacks the amino group, which may influence its biological activity.
4’,5’-Dimethoxy-[1,1’-biphenyl]-2-carbaldehyde: Lacks both the amino and bromine groups, making it less versatile in chemical reactions.
Uniqueness
The amino group can participate in hydrogen bonding and nucleophilic reactions, while the bromine atom can undergo substitution reactions, providing a versatile platform for further functionalization .
Properties
Molecular Formula |
C15H14BrNO3 |
---|---|
Molecular Weight |
336.18 g/mol |
IUPAC Name |
2-(2-amino-4,5-dimethoxyphenyl)-3-bromobenzaldehyde |
InChI |
InChI=1S/C15H14BrNO3/c1-19-13-6-10(12(17)7-14(13)20-2)15-9(8-18)4-3-5-11(15)16/h3-8H,17H2,1-2H3 |
InChI Key |
UGWIWMFJDGWWEV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=C1)C2=C(C=CC=C2Br)C=O)N)OC |
Origin of Product |
United States |
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